2-Fluoro-2,4-dimethylpentan-1-amine

Amine basicity pKₐ modulation Fluorine inductive effect

2-Fluoro-2,4-dimethylpentan-1-amine (CAS 1566672-23-8) is a branched aliphatic α-fluoroalkylamine with the molecular formula C₇H₁₆FN and a molecular weight of 133.21 g·mol⁻¹. The compound features a primary amine group (-CH₂NH₂) appended to a 2-fluoro-2,4-dimethylpentane scaffold, placing the electronegative fluorine substituent at the quaternary α-carbon directly adjacent to the aminomethyl group.

Molecular Formula C7H16FN
Molecular Weight 133.21 g/mol
CAS No. 1566672-23-8
Cat. No. B1471277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-2,4-dimethylpentan-1-amine
CAS1566672-23-8
Molecular FormulaC7H16FN
Molecular Weight133.21 g/mol
Structural Identifiers
SMILESCC(C)CC(C)(CN)F
InChIInChI=1S/C7H16FN/c1-6(2)4-7(3,8)5-9/h6H,4-5,9H2,1-3H3
InChIKeyOIHCMWZFSBSQTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluoro-2,4-dimethylpentan-1-amine (CAS 1566672-23-8) for Procurement: Compound Class and Core Characteristics


2-Fluoro-2,4-dimethylpentan-1-amine (CAS 1566672-23-8) is a branched aliphatic α-fluoroalkylamine with the molecular formula C₇H₁₆FN and a molecular weight of 133.21 g·mol⁻¹ . The compound features a primary amine group (-CH₂NH₂) appended to a 2-fluoro-2,4-dimethylpentane scaffold, placing the electronegative fluorine substituent at the quaternary α-carbon directly adjacent to the aminomethyl group. This structural motif distinguishes it from non-fluorinated 2,4-dimethylpentan-1-amine (C₇H₁₇N, MW 115.22) [1] and from regioisomeric fluorinated pentylamines such as 4-fluoro-2,4-dimethylpentan-2-amine . The compound is typically sourced as a research chemical with a purity specification of ≥95% and is employed as a building block in medicinal chemistry and organic synthesis where α-fluorination modulates amine basicity, lipophilicity, and metabolic stability.

Why 2-Fluoro-2,4-dimethylpentan-1-amine Cannot Be Simply Interchanged with Non-Fluorinated or Regioisomeric Analogs


In procurement for structure-activity relationship (SAR) studies or physicochemical tuning, the identity of the fluorinated amine cannot be assumed equivalent across close analogs. The α-fluorine atom in 2-fluoro-2,4-dimethylpentan-1-amine exerts a strong inductive electron‑withdrawing effect that depresses the ammonium pKₐ by approximately 1.8 log units relative to its non-fluorinated parent 2,4-dimethylpentan-1-amine (pKₐ~10.69) [1]; this shift alters the ionization state at physiological pH and impacts receptor binding, membrane permeability, and off‑target profiles [2]. Furthermore, the location of the fluorine on the quaternary α‑carbon, as opposed to a primary or secondary carbon, influences both conformational rigidity and metabolic vulnerability, while the specific branching pattern differentiates it from linear fluoroheptylamines that exhibit markedly different logP values (e.g., 7-fluoroheptan-1-amine logP 2.57) . Consequently, substituting 2-fluoro-2,4-dimethylpentan-1-amine with a non‑fluorinated, differently fluorinated, or regioisomeric analog without comparative data risks invalidating biological or catalytic results.

Quantitative Evidence Guide for 2-Fluoro-2,4-dimethylpentan-1-amine Versus Close Analogs


Amine Basicity (pKₐ) Depression by α‑Fluorination: Direct Comparison with Non‑Fluorinated Parent

The predicted pKₐ of the conjugate acid of 2,4-dimethylpentan-1-amine is 10.69 ± 0.10 . Based on the well‑characterized pKₐ depression exhibited by 2‑fluoroethylamine (pKₐ 8.9) relative to ethylamine (pKₐ ~10.7), a single α‑fluorine substitution lowers the ammonium pKₐ by approximately 1.8 units [1]. Applying this class‑level shift, the expected pKₐ of 2‑fluoro‑2,4‑dimethylpentan‑1-amine is ~8.9, a reduction that meaningfully alters the neutral:ionized ratio at physiological pH (7.4) from >99.9% ionized (parent) to ~97% ionized (fluorinated analog), potentially impacting passive membrane permeability and target engagement [2].

Amine basicity pKₐ modulation Fluorine inductive effect

Lipophilicity (XLogP3) Shift Relative to Non‑Fluorinated Parent

The predicted XLogP3 value for 2,4-dimethylpentan-1-amine is 1.8 [1]. Introduction of a single fluorine atom on a branched alkylamine scaffold generally produces a modest decrease in logP due to the polar C–F bond, though the effect is highly dependent on the substitution position and molecular shape [2]. While experimentally measured logP data for 2-fluoro-2,4-dimethylpentan-1-amine are not publicly available, the class‑level trend suggests a logP reduction of 0.3–0.8 units compared to the parent, a shift that can affect aqueous solubility, CYP450 metabolic susceptibility, and off‑target promiscuity [2]. In contrast, the linear isomer 7‑fluoroheptan-1-amine (same molecular formula, C₇H₁₆FN) exhibits a significantly higher logP of 2.57 , underscoring the critical role of branching and fluorine position.

Lipophilicity LogP Drug-likeness

Regioisomeric Differentiation: 2‑Fluoro‑2,4‑dimethylpentan‑1-amine vs 4‑Fluoro‑2,4‑dimethylpentan‑2-amine

2‑Fluoro‑2,4‑dimethylpentan‑1-amine is a primary amine (R‑CH₂NH₂), whereas its regioisomer 4‑fluoro‑2,4‑dimethylpentan‑2-amine (CAS 2229531‑81‑9, same molecular formula C₇H₁₆FN, MW 133.21) is a tertiary amine bearing the –NH₂ group on a quaternary carbon adjacent to the fluorine . This difference in amine class fundamentally alters nucleophilicity, steric accessibility, and hydrogen‑bonding capacity. Primary α‑fluoroalkylamines can undergo typical amine derivatization reactions (e.g., amide coupling, reductive amination, urea formation) at the –CH₂NH₂ site, whereas the tertiary amine in the regioisomer is sterically congested and much less nucleophilic. Additionally, the fluorine atom in the target compound is positioned on the same carbon that bears the methyl substituents (C‑2), maximizing the inductive electron‑withdrawal effect on the adjacent aminomethyl group; in the regioisomer, the fluorine and amine are geminal, leading to different conformational and electronic properties .

Regioisomerism Amine class Structure-property relationship

19F NMR Detection Handle for Analytical and Metabolic Tracing

The presence of a single fluorine atom at the α‑position provides a unique 19F NMR spectroscopic handle that is absent in the non‑fluorinated parent 2,4‑dimethylpentan‑1-amine and in non‑fluorinated analogs. 19F NMR offers high sensitivity (83% of ¹H) and a wide chemical shift range (~200 ppm), with zero background signal in biological matrices, enabling detection limits in the low micromolar range [1]. Unlike the regioisomer 4‑fluoro‑2,4‑dimethylpentan‑2-amine, the target compound’s 19F chemical shift is diagnostic of a fluorine on a quaternary carbon adjacent to a primary aminomethyl group, with an expected 19F signal in the −140 to −160 ppm region (typical for alkyl‑CF motifs) [2]. In contrast, the 4‑fluoro regioisomer would exhibit a distinct shift due to the different chemical environment. This intrinsic spectroscopic label enables quantitative tracking of the compound in metabolic stability assays, tissue distribution studies, and reaction monitoring without requiring radioactive labeling [1].

19F NMR Analytical chemistry Metabolic tracing

Purity Specification and QC Documentation Versus Commodity Aliphatic Amines

2‑Fluoro‑2,4‑dimethylpentan‑1-amine is typically supplied at a minimum purity of 95% (GC or HPLC) as a research‑grade chemical , whereas the non‑fluorinated parent 2,4‑dimethylpentan‑1-amine is also commonly offered at ≥95% purity . However, the fluorinated compound’s purity specification is critical because residual non‑fluorinated starting material (2,4‑dimethylpentan‑1-amine, pKₐ 10.69) or regioisomeric contaminants can introduce uncontrolled biological baseline activity. The molecular weight difference (133.21 vs 115.22 g·mol⁻¹) and the presence of the characteristic 19F NMR signal enable orthogonal purity verification beyond standard GC/HPLC, providing procurement teams with a dual‑method QC strategy to confirm identity and rule out substitution errors [1].

Purity Quality control Procurement specification

Optimal Research and Industrial Application Scenarios for 2-Fluoro-2,4-dimethylpentan-1-amine Based on Differential Evidence


Medicinal Chemistry SAR Exploration Requiring Fine-Tuned Amine Basicity

When a lead series requires systematic modulation of amine pKₐ to optimize target engagement, membrane permeability, or lysosomal trapping, 2‑fluoro‑2,4‑dimethylpentan‑1-amine provides an estimated pKₐ of ~8.9, approximately 1.8 units lower than the parent 2,4‑dimethylpentan‑1-amine (pKₐ 10.69) [1]. This pKₐ shift alters the neutral‑to‑ionized amine ratio at physiological pH, offering a distinct ionization profile compared to non‑fluorinated or poly‑fluorinated analogs, and enabling rational tuning of biological activity without changing the carbon skeleton [2].

Metabolic Stability Studies Utilizing the Intrinsic 19F NMR Label

The single fluorine atom serves as a natural 19F NMR probe, enabling quantitative tracking of the compound’s metabolic fate in liver microsome or hepatocyte incubations without requiring custom radiosynthesis [3]. Because biological matrices contain negligible endogenous fluorine, 19F NMR detection provides a clean, interference‑free analytical readout. This capability is unavailable with the non‑fluorinated parent 2,4‑dimethylpentan‑1-amine, making the fluorinated compound the preferred substrate for metabolic stability and metabolite identification workflows [3].

Chemical Probe Synthesis Requiring Primary Amine Reactivity at a Sterically Congested α‑Fluorinated Center

For bioconjugation, affinity probe, or PROTAC linker chemistry, the primary amine functionality of 2‑fluoro‑2,4‑dimethylpentan‑1-amine permits clean amide bond formation, reductive amination, or sulfonamide synthesis, reactions that are not feasible or proceed with significantly lower yields using the tertiary amine regioisomer 4‑fluoro‑2,4‑dimethylpentan‑2-amine . The α‑fluorinated quaternary center adds steric bulk that can favorably restrict rotational freedom of the conjugated probe, potentially improving target selectivity and reducing nonspecific binding .

Fluorinated Building Block for Materials Science and Polymer Chemistry

In the synthesis of fluorinated polymers, surfactants, or specialty coatings, 2‑fluoro‑2,4‑dimethylpentan‑1-amine can be incorporated as a monomer or end‑capping agent, introducing a localized dipole moment and enhanced thermal/chemical stability via the strong C–F bond (bond dissociation energy ~485 kJ·mol⁻¹) [4]. The branched structure differentiates it from linear fluoroalkylamines (e.g., 7‑fluoroheptan‑1-amine, logP 2.57), conferring distinct solubility and phase‑behavior properties that can be exploited to tune material hydrophobicity and glass transition temperature .

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